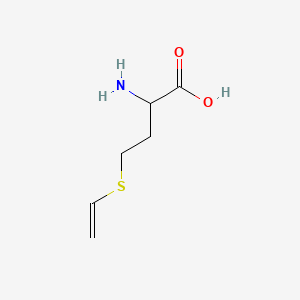

S-Vinyl-DL-homocysteine

Description

Structure

3D Structure

Properties

CAS No. |

83768-87-0 |

|---|---|

Molecular Formula |

C6H11NO2S |

Molecular Weight |

161.22 g/mol |

IUPAC Name |

2-amino-4-ethenylsulfanylbutanoic acid |

InChI |

InChI=1S/C6H11NO2S/c1-2-10-4-3-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) |

InChI Key |

ZDASADFVRGVYFK-UHFFFAOYSA-N |

SMILES |

C=CSCCC(C(=O)O)N |

Canonical SMILES |

C=CSCCC(C(=O)O)N |

Synonyms |

S-vinylhomocysteine vinthionine |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization for Research Applications

De Novo Synthetic Routes to S-Vinyl-DL-homocysteine

The de novo synthesis of this compound is a fundamental starting point for many research applications. While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in the provided results, general synthetic strategies for related S-substituted homocysteine derivatives can be inferred. A common approach involves the reaction of a suitable homocysteine precursor, such as DL-homocysteine thiolactone, with an appropriate vinyl-containing electrophile. For instance, the opening of the thiolactone ring by a base, followed by reaction with a vinyl halide or a related vinyl synthon, would yield the desired product. acs.org

Another plausible route could involve the direct vinylation of DL-homocysteine. This might be achieved through various modern organic chemistry methods, such as transition metal-catalyzed cross-coupling reactions. The specific conditions, including the choice of catalyst, solvent, and temperature, would be critical to optimize the yield and purity of this compound.

Stereoselective Synthesis of S-Vinyl-L-homocysteine and S-Vinyl-D-homocysteine for Enantiomeric Studies

The study of enantiomerically pure forms of S-Vinyl-homocysteine is vital for understanding its interaction with stereospecific enzymes. Methods for preparing enantiomerically pure unnatural amino acids often involve multiple steps. nih.gov One established strategy for obtaining chiral amino acids is through the enantioselective hydrolysis of a racemic ester precursor using enzymes like α-chymotrypsin. nih.gov This enzymatic resolution can separate the L- and D-enantiomers, allowing for the isolation of the desired stereoisomer. nih.gov

For example, a racemic N-protected homoallylglycine ester could be subjected to enzymatic hydrolysis to yield the unreacted (R)-ester and the (S)-acid, which can then be further elaborated to S-Vinyl-L-homocysteine. nih.gov Alternatively, stereoselective synthetic methods starting from chiral precursors, such as L- or D-methionine, can be employed. A Birch reduction of D-methionine, for instance, has been used to prepare D-homocysteine, which could then be vinylated to produce S-Vinyl-D-homocysteine. acs.org

Table 1: Approaches to Stereoselective Synthesis

| Precursor | Method | Target Enantiomer | Reference |

|---|---|---|---|

| Racemic N-Boc-homoallylglycine ester | Enzymatic hydrolysis with α-chymotrypsin | S-acid and R-ester | nih.gov |

| D-methionine | Birch Reduction followed by vinylation | S-Vinyl-D-homocysteine | acs.org |

Preparation of Isotopic and Fluorescently Labeled this compound Analogues for Mechanistic Research

Isotopically and fluorescently labeled analogues of this compound are indispensable tools for mechanistic and metabolic studies.

Isotopically Labeled Analogues: Stable isotope labeling, using isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), allows for the tracking of molecules in biological systems using techniques like mass spectrometry and NMR spectroscopy. sb-peptide.com For example, DL-Homocysteine-d4, a deuterium-labeled version of DL-homocysteine, is commercially available and serves as a precedent for creating isotopically labeled S-vinyl derivatives. medchemexpress.com The synthesis of such labeled compounds would typically involve using a labeled precursor in one of the synthetic steps. For instance, a deuterated vinylating agent could be used in the final step of the synthesis. The use of ¹³C-labeled precursors can help elucidate biosynthetic pathways and the metabolic fate of the compound. beilstein-journals.org

Fluorescently Labeled Analogues: Fluorescent labeling enables the visualization and quantification of the molecule in cells and tissues. A common strategy is to attach a fluorescent dye, such as fluorescein (B123965), to the molecule. This can be achieved by reacting a derivative of this compound containing a reactive functional group (e.g., an amino group) with an activated fluorescent tag. For instance, fluorescein-labeled S-adenosyl homocysteine has been developed for studying enzyme kinetics and screening inhibitors. bpsbioscience.com A similar approach could be adapted for this compound, potentially by modifying the amino group of the homocysteine backbone with a fluorescein derivative. nih.gov Another strategy involves incorporating a fluorophore-conjugated moiety during the synthesis. acs.org

Design and Synthesis of this compound Derivatives as Biochemical Probes

Derivatives of this compound can be designed as biochemical probes to investigate specific biological processes or to target particular enzymes. These probes often contain reactive groups or affinity tags.

Probes with Reactive Groups: The vinyl group itself can act as a reactive handle. For example, analogues with a vinyl or halovinyl unit have been synthesized to act as mechanism-based inhibitors of enzymes like S-adenosyl-L-homocysteine (AdoHcy) hydrolase. nih.gov The electrophilic nature of the vinyl group, especially when modified with halogens, can lead to covalent modification of the enzyme's active site. nih.gov

Affinity-Based Probes: Capture compounds can be synthesized by attaching an affinity tag, such as biotin (B1667282), to an this compound analogue. These probes are used to isolate and identify binding partners from complex biological mixtures, a technique known as capture compound mass spectrometry (CCMS). nih.gov For example, S-adenosyl-L-homocysteine (SAH) analogues have been functionalized with biotin and a photocrosslinking group to selectively isolate methyltransferases. nih.gov A similar design principle could be applied to this compound to create probes for studying enzymes that recognize it as a substrate or inhibitor.

Table 2: Examples of Biochemical Probes Based on Homocysteine Analogues

| Probe Type | Functional Group | Application | Reference |

|---|---|---|---|

| Mechanism-Based Inhibitor | Vinyl, Halovinyl | Inactivation of AdoHcy hydrolase | nih.gov |

| Affinity-Based Probe | Biotin, Photocrosslinker | Isolation of methyltransferases | nih.gov |

| Fluorescent Probe | Fluorescein | Enzyme kinetics, inhibitor screening | bpsbioscience.com |

Biochemical Pathways and Molecular Interactions of S Vinyl Dl Homocysteine

In Vitro and Cellular Biotransformation Pathways of S-Vinyl-DL-homocysteine

Proposed Enzymatic Transformations and Metabolic Conversion Mechanisms

Detailed enzymatic transformations and metabolic conversion mechanisms specifically for this compound have not been extensively documented in peer-reviewed literature. General metabolic pathways for homocysteine involve two main routes: remethylation to methionine and transsulfuration to cysteine. The transsulfuration pathway, catalyzed by enzymes such as cystathionine (B15957) β-synthase and cystathionine γ-lyase, is responsible for the catabolism of homocysteine. nih.govproteopedia.org It is plausible that this compound could be a substrate for enzymes in this pathway, potentially undergoing cleavage of the vinyl group or other modifications. However, without specific experimental evidence, any proposed mechanism remains speculative.

Identification and Characterization of this compound Metabolites in Experimental Systems

As of the latest review of scientific literature, specific metabolites of this compound in in vitro or cellular experimental systems have not been identified or characterized. Metabolite identification studies are crucial for understanding the biotransformation of a compound, but such studies focused on this compound are not currently available.

Enzymatic Catalysis and Modulation by this compound

This compound as a Substrate for Thiol-Reactive Enzymes

There is a lack of specific research identifying this compound as a substrate for particular thiol-reactive enzymes. Thiol-reactive enzymes are a broad class of enzymes that interact with sulfur-containing compounds. nih.gov While enzymes like cystathionine β-synthase and cystathionine γ-lyase act on the thiol-containing amino acid homocysteine, their specific activity with the S-vinyl derivative has not been reported. nih.govnih.gov

Kinetic Analysis of Enzyme Inhibition and Activation by this compound

A kinetic analysis, including the determination of parameters like K_m and V_max, is fundamental to understanding how a compound interacts with an enzyme. teachmephysiology.com However, there are no available studies in the scientific literature that provide a kinetic analysis of enzyme inhibition or activation by this compound. Research on the inhibitory or activatory effects of this specific compound on any enzyme, including thiol-reactive enzymes, has not been published.

Stereospecificity in this compound Enzyme Interactions

The "DL" in this compound indicates that it is a racemic mixture, containing both the D and L stereoisomers. Enzymatic reactions are often highly stereospecific, meaning the enzyme interacts preferentially with one stereoisomer over the other. rsc.org However, there is no research available that investigates the stereospecificity of enzyme interactions with this compound. Studies comparing the enzymatic processing of S-vinyl-L-homocysteine versus S-vinyl-D-homocysteine are absent from the current body of scientific literature.

Molecular Binding and Adduct Formation

The ability of a compound to form covalent bonds, or adducts, with biological macromolecules is a critical determinant of its mechanism of action and potential toxicity. The vinyl group in this compound suggests a potential for such reactivity; however, direct evidence of its interaction with nucleic acids and proteins is not extensively documented in publicly available research.

Covalent Adduction of this compound to Nucleic Acids (DNA and RNA) in Research Models

Protein Homocysteinylation and Other Modifications Induced by this compound

The process of protein homocysteinylation, the covalent modification of proteins by homocysteine, is a well-documented phenomenon. This modification typically occurs through two primary mechanisms: S-homocysteinylation, involving the formation of a disulfide bond between homocysteine and a protein's cysteine residue, and N-homocysteinylation, where the homocysteine thiolactone acylates a lysine (B10760008) residue. These modifications can alter protein structure and function.

However, specific research delineating the capacity of this compound to induce protein homocysteinylation or other modifications is scarce. It is plausible that the homocysteine moiety of the molecule could participate in similar reactions, but the influence of the S-vinyl group on this process has not been elucidated.

Table 1: Comparison of Protein Modification Mechanisms

| Modification Type | Reactant | Target Residue | Bond Formed | Direct Evidence for this compound |

| S-homocysteinylation | Homocysteine | Cysteine | Disulfide | Not available in searched literature |

| N-homocysteinylation | Homocysteine thiolactone | Lysine | Amide | Not available in searched literature |

Impact on Fundamental Cellular Biochemical Homeostasis

The intricate network of metabolic pathways that maintain cellular function can be susceptible to perturbation by exogenous compounds. The potential effects of this compound on cellular energy balance and crucial methylation pathways are of considerable interest, given the established roles of homocysteine in these processes.

Perturbations of the S-Adenosylmethionine (SAM) Cycle and Transmethylation Pathways

The S-Adenosylmethionine (SAM) cycle is a critical metabolic pathway that governs cellular methylation reactions, impacting DNA, RNA, proteins, and lipids. Homocysteine is a key intermediate in this cycle. Disruptions in homocysteine metabolism can lead to an accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases. This inhibition can have far-reaching consequences for cellular function.

Table 2: Key Molecules in the S-Adenosylmethionine (SAM) Cycle

| Compound Name | Abbreviation | Role in the Cycle |

| S-Adenosylmethionine | SAM | Primary methyl group donor |

| S-Adenosylhomocysteine | SAH | Product of methylation reactions and inhibitor of methyltransferases |

| Homocysteine | Hcy | Intermediate, can be remethylated to methionine or enter the transsulfuration pathway |

| Methionine | Met | Essential amino acid, precursor to SAM |

Advanced Analytical Methodologies for S Vinyl Dl Homocysteine Research

Chromatographic Techniques for Isolation and Quantification in Biological Matrices

Chromatography stands as a fundamental tool for separating S-Vinyl-DL-homocysteine from the intricate mixture of compounds present in biological samples like plasma, serum, and urine. frontierspartnerships.orgnih.gov The choice between liquid or gas chromatography depends on the analyte's properties and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely applied technique for the analysis of homocysteine and its derivatives. nih.gov Its robustness and compatibility with various detectors make it a cornerstone in clinical and research laboratories. mdpi.comnih.gov For the analysis of thiols like this compound, which may lack a strong native chromophore, pre-column derivatization is a common strategy to enhance detection sensitivity and selectivity. nih.gov

Key Research Findings:

Derivatization: Fluorescent labeling agents are frequently used. Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) and monobromobimane (B13751) specifically react with the thiol group to produce highly fluorescent derivatives that can be separated and quantified. nih.govresearchgate.net

Separation: Reversed-phase columns, particularly C18, are most commonly used for separation. nih.gov The mobile phase typically consists of an acidic buffer (e.g., potassium dihydrogen phosphate (B84403) or acetate) mixed with an organic modifier like acetonitrile. frontierspartnerships.orgresearchgate.net

Detection:

Fluorescence Detection (FLD): Following derivatization, FLD offers excellent sensitivity, with limits of detection (LOD) often in the low nanomolar range. researchgate.net

Electrochemical Detection (ED): This method can detect the thiol group directly, providing an alternative to derivatization.

Mass Spectrometry (MS): Coupling HPLC with MS provides the highest level of specificity and has become a gold standard for metabolic studies. nih.govnih.gov

Table 1: Representative HPLC Conditions for Thiol Analysis Applicable to this compound

| Parameter | Condition 1 | Condition 2 |

| Column | Semi-micro ODS (Daisopak-SP-120-5-ODS-BP) | Gemini C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | 25 mM acetate (B1210297) buffer (pH 2.00) and CH3CN | 85:15 (v/v) 4 mM NaHpSO in 0.1% phosphoric acid:acetonitrile |

| Derivatization Agent | SBD-F | None (Direct Detection) |

| Detection | Fluorescence | UV Absorbance (215 nm) |

| Reference | researchgate.net | researchgate.net |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), serves as a powerful reference method for the accurate quantification of homocysteine and its derivatives. waters.comscispace.com A critical requirement for GC analysis of non-volatile compounds like amino acids is a derivatization step to increase their volatility. nih.gov

Key Research Findings:

Sample Preparation: Analysis of total homocysteine requires an initial reduction step to cleave disulfide bonds, often using agents like 2-mercaptoethanol (B42355) or dithiothreitol. nih.govhaematologica.org

Derivatization: Silylation is the most common derivatization strategy. Reagents such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or procedures to form bis-tert-butyldimethylsilyl derivatives are used to convert the polar functional groups (carboxyl, amino, and thiol) into volatile silyl (B83357) ethers and esters. nih.govnih.gov

Analysis: The derivatized sample is injected into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components are then detected by MS. This technique is highly valued for its specificity and sensitivity. upm.edu.mymdpi.com

Table 2: Typical GC-MS Parameters for Derivatized Homocysteine Analysis

| Parameter | Typical Setting |

| Derivatization | N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient, e.g., 40°C held for 2 min, then ramped at 5-10°C/min to 250-300°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Reference | nih.govmdpi.comopcw.org |

Spectroscopic Approaches for Structural Elucidation and Detection

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for its detection and quantification in various analytical setups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. researchgate.netresearchgate.net It provides detailed information about the molecular framework by probing the magnetic properties of atomic nuclei.

Key Research Findings:

1D NMR: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information on the carbon skeleton. nih.gov For this compound, characteristic signals would be expected for the vinyl protons (C=CH₂), the homocysteine backbone protons (α-CH, β-CH₂, γ-CH₂), and the corresponding carbon atoms. acs.orgchemicalbook.com

2D NMR: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. researchgate.netresearchgate.net These experiments would unambiguously confirm the attachment of the vinyl group to the sulfur atom of the homocysteine moiety.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Homocysteine Structure

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |

| α-CH | ~3.9 | ~55 |

| β-CH₂ | ~2.1-2.2 | ~30 |

| γ-CH₂ | ~2.6-2.7 | ~34 |

| C=O | - | ~175 |

| Note: The vinyl group (S-CH=CH₂) would introduce additional characteristic signals. Data for the homocysteine backbone is based on published spectra. chemicalbook.com |

Mass spectrometry is a highly sensitive analytical technique used to identify and quantify compounds based on their mass-to-charge ratio (m/z). nih.govacs.org When coupled with a separation technique like HPLC or GC, it becomes a powerful tool for metabolomics. nih.govnih.gov Tandem mass spectrometry (MS/MS) adds another layer of specificity, making it ideal for analyzing low-abundance metabolites in complex biological matrices. waters.comannlabmed.org

Key Research Findings:

Ionization: For LC-MS applications, electrospray ionization (ESI) is commonly used, which generates a protonated molecule [M+H]⁺ for the analyte. waters.comacs.org

Tandem MS (MS/MS): In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ of this compound, with a calculated exact mass of 162.0583) is selected and fragmented through collision-induced dissociation. nih.gov Specific, stable fragment ions (product ions) are then monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and ensuring accurate quantification. waters.com

Application: LC-MS/MS methods have been developed for the simultaneous, high-throughput analysis of homocysteine and other related metabolites in serum and plasma, often employing stable isotope-labeled internal standards for precise quantification. nih.govnih.gov These established methods can be readily adapted for this compound.

Table 4: Key Parameters in MS/MS Analysis of Homocysteine

| Parameter | Description | Example (for Homocysteine) |

| Ionization Mode | Electrospray Ionization (Positive) | ESI+ |

| Precursor Ion [M+H]⁺ | The mass of the protonated parent molecule. | m/z 136 |

| Collision Gas | An inert gas used to fragment the precursor ion. | Argon |

| Product Ion | A specific, stable fragment monitored for quantification. | m/z 90 |

| Reference | waters.com |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a compound in the UV and visible regions of the electromagnetic spectrum. iiti.ac.in It is commonly used as a straightforward detection method in HPLC. mdpi.com

Key Research Findings:

Direct Detection: While the core homocysteine structure does not possess a strong UV chromophore, the vinyl group in this compound introduces a π → π* electronic transition. Vinyl ethers and vinyl sulfides typically exhibit UV absorption maxima below 220 nm. conicet.gov.ar This allows for potential direct detection, although specificity can be a challenge at these low wavelengths due to potential interference from other molecules in a biological matrix. clemson.edu

Indirect Detection: As with HPLC-FLD, derivatization can be employed. Alternatively, UV-Vis spectroscopy can monitor colorimetric reactions. For instance, some assays for thiols produce a colored product whose absorbance can be measured, offering a way to quantify total thiol content. nih.gov

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, are powerful non-destructive methods for obtaining detailed chemical information. nih.gov These techniques provide a unique "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds, allowing for identification and structural characterization. nih.govacs.org

Raman spectroscopy, in particular, is an inelastic light scattering technique that generates a spectrum of vibrational frequencies from a sample. americanpharmaceuticalreview.com This spectrum serves as a specific barcode for the molecule, revealing information about its constituent chemical bonds, macromolecular configuration, and protein structure. acs.orgamericanpharmaceuticalreview.com The fingerprint region, typically between 300 and 1900 cm⁻¹, is especially rich in information for characterizing molecules. spectroscopyonline.com While specific Raman spectra for this compound are not extensively published, research on structurally related compounds demonstrates the utility of this approach.

Studies on DL-homocysteic acid, which shares the homocysteine core but has a sulfonate group instead of a thioether, have used Terahertz (THz) time-domain spectroscopy to identify characteristic absorption bands. nih.gov These low-frequency vibrational modes are sensitive to changes in molecular structure and intermolecular interactions, such as hydrogen bonding. nih.gov For instance, polycrystalline DL-homocysteic acid shows distinct absorption bands at 1.61, 1.93, and 2.02 THz, which shift upon complexation with metal ions, indicating changes in bonding and conformation. nih.gov

Similarly, FTIR spectroscopy has been employed to confirm the presence of DL-homocysteine when functionalizing magnetic nanoparticles. eeer.orgeeer.org The appearance of characteristic peaks corresponding to the functional groups of DL-homocysteine on the nanoparticle surface validates its successful immobilization. eeer.orgeeer.org This demonstrates that vibrational spectroscopy can effectively identify the homocysteine moiety. Given these precedents, Raman and FTIR spectroscopy are highly applicable for generating a molecular fingerprint of this compound, which would be characterized by unique vibrational modes from its vinyl, thioether, carboxyl, and amino functional groups.

Table 1: Vibrational Spectroscopy Findings for Homocysteine-Related Compounds

This table presents findings from related molecules, demonstrating the principles of vibrational spectroscopy applicable to this compound research.

| Compound | Spectroscopy Technique | Key Findings / Characteristic Bands | Source(s) |

|---|---|---|---|

| DL-homocysteic acid (DLH) | Terahertz (THz) Spectroscopy | Polycrystalline DLH shows absorption bands at 1.61, 1.93, and 2.02 THz. | nih.gov |

| Sr-DLH complex | Terahertz (THz) Spectroscopy | Bands shift to 0.85, 1.23, and 1.73 THz, indicating structural changes upon metal binding. | nih.gov |

| Cu-DLH complex | Terahertz (THz) Spectroscopy | A single prominent band is observed at 1.94 THz. | nih.gov |

| DL-homocysteine | FTIR Spectroscopy | Used to confirm the successful functionalization of silica-coated magnetic nanoparticles. | eeer.orgeeer.org |

Electrochemical Methods and Biosensor Development for Selective Detection

Electrochemical methods offer high sensitivity and selectivity for the detection of specific analytes, making them ideal for developing biosensors for compounds like this compound. rsc.org Research in this area has heavily focused on its parent compound, homocysteine, providing a strong foundation of methodologies that can be adapted. These sensors are crucial for applications requiring rapid and precise quantification in complex biological samples. nih.gov

One innovative approach involves a cell-free biosensor that utilizes the native homocysteine-sensing machinery of Escherichia coli. nih.govacs.org In this system, the bacterial protein MetR binds to homocysteine, which then activates a promoter (PMetE) to drive the expression of a reporter gene, such as green fluorescent protein (GFP). acs.org This results in a fluorescent or colorimetric signal proportional to the homocysteine concentration. acs.org Such a sensor has demonstrated the ability to detect clinically relevant homocysteine levels down to 1 µM. acs.org

Another powerful strategy is the use of molecularly imprinted polymers (MIPs). nih.govresearchgate.net In this technique, a polymer is synthesized in the presence of the target molecule (the "template"), creating specific recognition cavities. nih.gov After the template is removed, these cavities can selectively rebind the target molecule from a sample. nih.gov A label-free electrochemical biosensor for homocysteine was developed by coating a screen-printed carbon electrode with a homocysteine-specific MIP and a nanocomposite. nih.govresearchgate.net The binding of homocysteine to the MIP alters the electrochemical signal of a redox probe, allowing for quantification. nih.gov This type of sensor has shown high sensitivity with a linear response range covering both normal and pathological plasma levels of homocysteine. nih.govresearchgate.net

Table 2: Performance of Electrochemical Biosensors for Homocysteine Detection

This table summarizes the performance of biosensors developed for homocysteine, indicating the potential for similar systems targeting this compound.

| Biosensor Type | Principle | Linear Range | Limit of Detection (LOD) | Source(s) |

|---|---|---|---|---|

| Cell-Free MetR-based | Homocysteine binds to MetR protein, inducing reporter gene expression. | Up to 25 µM | 1 µM | acs.org |

| Molecularly Imprinted Polymer (MIP) | Selective rebinding of homocysteine to MIP cavities on an electrode surface. | 5.0 to 150 µM | 1.2 µM | nih.govresearchgate.net |

| Recombinant Cystathionine (B15957) β-Synthase (CBS) | CBS enzyme on a nanoporous gold electrode catalyzes homocysteine conversion. | 5 to 100 µM | 1.31 µM | mdpi.com |

The principles and components of these biosensors—such as specific protein recognition or molecular imprinting—could be directly adapted for the selective detection of this compound by designing recognition elements that accommodate its unique vinyl group.

Radiotracer Techniques for Metabolic Flux and Distribution Studies

Radiotracer techniques are indispensable for studying the in vivo fate of molecules, enabling the non-invasive visualization and quantification of metabolic processes. nih.gov Positron Emission Tomography (PET) is a highly sensitive imaging technique that tracks the distribution of a compound labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C). nih.govrsc.org By synthesizing a radiolabeled version of this compound, its uptake, distribution, and metabolic transformation in living organisms can be monitored over time.

The synthesis of a radiotracer like S-Vinyl-DL-[¹¹C]homocysteine would involve incorporating ¹¹C, typically produced via the ¹⁴N(p,α)¹¹C nuclear reaction, into the molecule. nih.gov This allows for dynamic studies of its metabolic flux—the rate of turnover of metabolites in a metabolic pathway. nih.gov

Metabolic flux analysis (MFA) using stable isotopes (e.g., ¹³C) or radioisotopes provides a quantitative understanding of cellular metabolism. biorxiv.orgnsf.gov In a typical study, cells or organisms are supplied with a labeled precursor, and the distribution of the isotope label through various downstream metabolites is measured over time, often using mass spectrometry. nih.govbiorxiv.org For example, studies have used deuterated homocysteine (²H₄-DL-hcys) to trace its metabolic response in cancer cells. biorxiv.org Similarly, ¹³C-labeled amino acids are used to quantify fluxes within intracellular metabolic networks, revealing how cells adjust their metabolism under different conditions. nsf.gov

Applying these techniques to this compound would involve:

Radiosynthesis: Developing a method to label this compound with an isotope like ¹¹C, ¹³C, or a radiohalogen. nih.govnih.gov

In Vivo/In Vitro Studies: Introducing the labeled compound into a biological system (e.g., cell culture or animal model). biorxiv.orgnih.gov

Analysis: Using PET imaging to track the distribution of a radiolabeled tracer in real-time or using mass spectrometry to measure the incorporation of a stable isotope into related metabolites. nih.govnih.gov

This approach would yield critical data on which tissues take up this compound, the rate at which it is metabolized, and the identity of its metabolic products, providing a comprehensive picture of its biological role. biorxiv.orgnih.gov

Future Directions and Emerging Avenues in S Vinyl Dl Homocysteine Research

Elucidation of Unidentified Metabolic Activation Pathways

The metabolic fate of S-Vinyl-DL-homocysteine (SVH), a synthetic analogue of the naturally occurring amino acid homocysteine, remains an area of active investigation. While the metabolic pathways of homocysteine are well-documented, involving remethylation to methionine or transsulfuration to cysteine, the specific routes by which SVH is activated and processed in biological systems are not fully understood. mdpi.comresearchgate.net A pivotal study has revealed that while S-Vinyl-L-homocysteine (L-vinthionine) can be incorporated into proteins in Escherichia coli, it is not directly activated by methionyl-tRNA synthetase. rsc.org This finding strongly suggests the existence of an indirect or alternative metabolic activation pathway.

Future research is poised to unravel these unknown mechanisms. One promising avenue is the investigation of potential enzymatic modifications of the vinyl group prior to or during its metabolic processing. It is hypothesized that enzymes such as epoxide hydrolases or cytochrome P450 monooxygenases could potentially interact with the vinyl moiety, transforming it into a more readily metabolized intermediate. Furthermore, the role of gut microbiota in the initial metabolism of SVH is an unexplored frontier. The diverse enzymatic machinery of commensal bacteria could play a significant role in the biotransformation of SVH before its absorption and systemic distribution.

Identification of Novel Enzymes Interacting with this compound

The discovery of enzymes that specifically recognize and metabolize this compound is a critical step in understanding its biological effects. While it is known that methionyl-tRNA synthetase does not activate L-vinthionine, the identity of enzymes that do interact with SVH remains elusive. rsc.org Researchers are now looking beyond the canonical homocysteine metabolic pathway to identify these novel interacting partners.

One approach involves screening protein libraries for binding affinity to SVH. This could unearth enzymes with previously uncharacterized functions or reveal new substrate specificities for known enzymes. Given that SVH is a sulfur-containing amino acid, enzymes involved in sulfur metabolism are prime candidates for investigation. Additionally, the structural similarity of SVH to other amino acids suggests that aminotransferases and decarboxylases could potentially interact with this compound. The identification of such enzymes would not only illuminate the metabolic pathways of SVH but also provide new targets for therapeutic intervention or the design of novel molecular probes.

| Enzyme Class | Potential Role in SVH Metabolism |

| Epoxide Hydrolases | Potential modification of the vinyl group. |

| Cytochrome P450s | Oxidation of the vinyl group. |

| Aminotransferases | Transfer of the amino group. |

| Decarboxylases | Removal of the carboxyl group. |

Advanced Computational Modeling of this compound Molecular Interactions

In recent years, advanced computational modeling has emerged as a powerful tool for predicting and understanding molecular interactions. mdpi.comlouisville.eduacs.org The application of these methods to this compound research is a promising future direction. Molecular dynamics simulations can provide insights into the conformational flexibility of SVH and its interactions with potential enzyme active sites. mdpi.com By modeling the binding of SVH to various enzymes, researchers can predict which proteins are most likely to interact with it and what the nature of that interaction might be.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) approaches can be employed to study the enzymatic reactions involving SVH at a quantum mechanical level of detail. louisville.edu This can help to elucidate the precise mechanisms of metabolic activation and catalysis. Such computational studies can guide experimental work by prioritizing enzyme candidates for further investigation and by providing a theoretical framework for interpreting experimental results.

Development of this compound as a Molecular Tool for Specific Biochemical Interrogations

The unique chemical structure of this compound, particularly its vinyl group, makes it an attractive candidate for development as a molecular tool for biochemical research. The vinyl moiety can serve as a reactive handle for "click chemistry" reactions, allowing for the specific labeling and visualization of proteins and other biomolecules. rsc.org One innovative strategy involves the indirect incorporation of the vinyl group into proteins using a precursor molecule, S-(2-fluoroethyl)-L-homocysteine, which is metabolically converted to L-vinthionine. rsc.org

This approach opens up possibilities for tagging and tracking proteins in living cells, providing a powerful method for studying protein localization, trafficking, and interactions. magtech.com.cn Furthermore, SVH-based probes could be designed to target specific enzymes, allowing for the investigation of their activity and function in complex biological systems. The development of fluorescent or isotopically labeled SVH derivatives will be instrumental in advancing its use as a versatile molecular probe.

| Application | Description |

| Protein Labeling | The vinyl group allows for covalent attachment of reporter molecules (e.g., fluorophores, biotin) to proteins incorporating SVH. |

| Enzyme Activity Probes | SVH analogs can be designed as suicide inhibitors or activity-based probes to study specific enzyme functions. |

| Bioorthogonal Chemistry | The vinyl group can participate in bioorthogonal reactions, enabling chemical modifications in a biological environment without interfering with native processes. rsc.org |

Exploration of Stereoisomer-Specific Biochemical Effects and Mechanisms

Like all amino acids, S-Vinyl-homocysteine exists as stereoisomers (D- and L-forms). It is well-established in biochemistry that the chirality of a molecule can dramatically influence its biological activity. nih.govresearchgate.net For instance, studies on homocysteine have shown that the D- and L-enantiomers can have different metabolic fates and physiological effects. nih.gov Therefore, a crucial future direction is the systematic investigation of the stereoisomer-specific effects of S-Vinyl-homocysteine.

This research will involve the separate synthesis and purification of the D- and L-isomers of SVH and a comparative analysis of their biochemical and cellular effects. It is plausible that one stereoisomer is more readily metabolized or exhibits a higher affinity for specific enzymes. Understanding these stereoisomer-specific differences is essential for a complete picture of SVH's biological activity and for the development of any potential therapeutic or diagnostic applications.

| Stereoisomer | Potential for Differential Effects |

| L-S-Vinyl-homocysteine | May be more likely to interact with enzymes that recognize natural L-amino acids. |

| D-S-Vinyl-homocysteine | Could exhibit unique biological activities or be metabolized by different pathways. |

Q & A

Q. What are the recommended analytical methods to verify the purity and structural integrity of S-Vinyl-DL-homocysteine in synthetic preparations?

To confirm purity and structure, researchers should employ a combination of:

- High-Performance Liquid Chromatography (HPLC) for quantifying purity (≥95% threshold is common for analytical standards) .

- Nuclear Magnetic Resonance (NMR) spectroscopy to validate the vinyl and homocysteine moieties (e.g., characteristic peaks for sulfur-containing groups and amino acids) .

- Mass Spectrometry (MS) to confirm molecular weight (e.g., using ESI-MS for accurate mass determination) .

Note: Batch-specific Certificates of Analysis (COA) should be cross-referenced for traceability .

Q. How should this compound be stored to prevent degradation in laboratory settings?

- Storage temperature: -20°C in airtight, light-resistant containers to minimize oxidation of the thiol group .

- Handling precautions: Use nitrogen or argon gas to purge solutions and prevent disulfide bond formation .

- Solubility considerations: Prepare fresh aqueous solutions (up to 50 mg/mL) with sonication to avoid aggregation .

Q. What safety protocols are critical when handling this compound in vitro?

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 for skin/eye irritation) .

- Ventilation: Use fume hoods to avoid inhalation of aerosols during weighing or sonication .

- Spill management: Neutralize spills with sand or inert absorbents, followed by disposal via approved chemical waste facilities .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo data on this compound’s DNA-binding activity?

- In vitro limitations: The compound shows no direct DNA binding in cell-free systems, likely due to the absence of metabolic activation enzymes (e.g., cytochrome P450) .

- In vivo metabolic activation: Design studies using liver S9 fractions or microsomal preparations to simulate metabolic conversion to reactive intermediates (e.g., electrophilic vinyl sulfides) .

- Analytical validation: Use radiolabeled analogs (e.g., [14C]-S-Vinyl-DL-homocysteine) to track covalent adduct formation in vivo via autoradiography or LC-MS/MS .

Q. What experimental models are appropriate to evaluate the hepatocarcinogenic potential of this compound?

Q. What methodological strategies optimize the detection of this compound’s metabolic byproducts in biological samples?

- Sample preparation: Stabilize thiol-containing metabolites with iodoacetamide or N-ethylmaleimide to prevent oxidation .

- Chromatography: Use reverse-phase HPLC with a C18 column and mobile phases containing 0.1% formic acid for improved peak resolution .

- Detection: Couple with tandem MS (e.g., MRM mode) targeting specific transitions (e.g., m/z 136 → 90 for homocysteine derivatives) .

Q. How do researchers address the compound’s species-specific toxicity in preclinical studies?

- Comparative metabolism studies: Use primary hepatocytes from humans, rats, and mice to identify interspecies differences in metabolic activation .

- Dose extrapolation: Apply allometric scaling (e.g., body surface area) to translate rodent NOAELs (No Observed Adverse Effect Levels) to human-equivalent doses .

- Biomarker validation: Corrogate urinary 8-OHdG (oxidative stress marker) with hepatic glutathione depletion to assess toxicity thresholds .

Data Contradiction Analysis

Q. Why does this compound exhibit mutagenicity in bacterial assays but not always in mammalian cell lines?

- Metabolic competency: Bacterial systems (e.g., Salmonella TA100) lack the detoxification enzymes (e.g., glutathione-S-transferase) present in mammalian cells, leading to false positives .

- Repair mechanisms: Mammalian cells efficiently repair DNA adducts via base excision repair (BER), masking mutagenic effects observed in prokaryotes .

- Experimental design: Include positive controls (e.g., benzo[a]pyrene) and use metabolically competent mammalian cell lines (e.g., HepG2 with CYP450 activity) for accurate risk assessment .

Methodological Resources

- Chemical identifiers: SMILES (NC(CCS)C(O)=O), InChIKey (FFFHZYDWPBMWHY-UHFFFAOYSA-N) for database searches .

- Toxicology data: Refer to GHS classifications (e.g., skin/eye irritation, aquatic toxicity) for regulatory compliance .

- Advanced tools: Isotope-labeled analogs (e.g., DL-Homocysteine-d4) for tracer studies in metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.